molecular formula C15H10O2 B1666163 Benzalphthalide CAS No. 575-61-1

Benzalphthalide

Cat. No. B1666163
CAS RN: 575-61-1
M. Wt: 222.24 g/mol
InChI Key: YRTPZXMEBGTPLM-GXDHUFHOSA-N
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Description

Benzalphthalide, also known as 3-Benzylidenephthalide, is an organic compound with the molecular formula C15H10O2 . It is an isobenzofuranone .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies. For instance, a series of 3-benzalphthalidyl-amino acids and their corresponding methyl esters, dipeptides, and tripeptide methyl esters have been synthesized .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a phthalide . The IUPAC name for this compound is (3Z)-3-benzylidene-2-benzofuran-1-one .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with hydrazine hydrate to yield phthalazinones .

Scientific Research Applications

Spectrophotometric Studies

Benzalphthalides are intermediate compounds in the preparation of inandione 1,3-derivatives. Their spectrophotometric properties in various organic solvents and buffer solutions of different pH have been a subject of research. These studies provide insights into the absorbance and reflectance characteristics of benzalphthalides, which are crucial for understanding their chemical behavior and potential applications in various fields (Issa et al., 1974).

Sensitizers in Thermal Coatings

Benzalphthalide and its analogues have been found to significantly enhance the sensitivity of thermal coatings. These coatings, developed by various compounds like benzyl-p-hydroxybenzoate and bisphenol A, benefit from the inclusion of this compound for improved performance and stability (Shibata & Semler, 1990).

Biological Applications

Benzalphthalides have demonstrated potential as leads for developing non-benzodiazepinic and non-nitrogenated antianxiety agents. Their anxiolytic effects have been evaluated through tests involving the behavior of mice in elevated plus maze tests (Zamilpa et al., 2005).

Synthesis of Alkylidenephthalides

Alkylidenephthalide moiety, present in benzalphthalides, is found in various biologically active molecules. Chlorinated 3-benzalphthalides, for instance, show anti-HIV activity. This line of research explores the synthesis of these compounds from benzoic acids, highlighting their importance in pharmaceutical and medicinal chemistry (Danoun, Mamone, & Goossen, 2013).

Antimicrobial Properties

The synthesis of a series of 3-benzalphthalidyl-amino acids and their derivatives demonstrated remarkable antimicrobial properties against various microorganisms and fungi. This indicates the potential of benzalphthalides in developing new antimicrobial agents (Ibrahim, 1991).

Bacterial Degradation

A study involving a Pseudomonas sp. strain showed its ability to grow on this compound as a sole carbon source. This highlights the potential of certain bacteria in degrading this compound, which could be significant in environmental bioremediation processes (Ganji & Pujar, 1992).

Mechanism of Action

Target of Action

Benzalphthalide is a complex compound with a molecular weight of 222.2387 Related compounds such as benzaldehyde have been shown to interact with membrane permeability and cellular antioxidation components .

Mode of Action

Benzaldehyde, a structurally similar compound, has been shown to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability

Biochemical Pathways

It’s known that benzaldehyde can elevate the cumulative quantity of passively diffusing drugs with high hydrophilicity . This suggests that this compound might influence the transport and absorption of other compounds, potentially affecting various biochemical pathways.

Pharmacokinetics

Based on the properties of similar compounds, it can be hypothesized that this compound may have significant interactions with biological membranes, influencing its absorption and distribution

Result of Action

Benzaldehyde, a structurally similar compound, has been shown to increase the transport rate of certain drugs across biological membranes . This suggests that this compound may have similar effects, potentially enhancing the efficacy of other drugs by improving their absorption.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a Pseudomonas sp., isolated by an enrichment culture technique, was found to metabolize this compound, potentially reducing its toxicity in the environment . Additionally, environmental stressors can influence the production of secondary metabolites in medicinal plants , which may impact the availability and efficacy of this compound.

Safety and Hazards

The safety data sheet for Benzalphthalide indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

While the future directions for Benzalphthalide are not explicitly mentioned in the retrieved papers, similar compounds like benzothiazole derivatives have been suggested for the development of novel antibacterial molecules . This suggests that this compound could also be explored for its potential in developing new therapeutic agents.

Biochemical Analysis

Biochemical Properties

Benzalphthalide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to possess remarkable antimicrobial properties against a number of microorganisms and fungi . This compound interacts with enzymes such as amino acid derivatives and peptides, forming compounds that exhibit specific antimicrobial activities . These interactions are characterized by the formation of bonds between this compound and the amino acid residues, leading to the inhibition of microbial growth.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to inhibit the growth of certain bacterial cells by interfering with their metabolic processes . This compound can alter the expression of genes involved in cell division and metabolism, leading to reduced cellular proliferation and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes and proteins, inhibiting their activity and preventing the normal functioning of microbial cells . This inhibition can lead to the disruption of essential biochemical pathways, ultimately resulting in the death of the microorganisms. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained antimicrobial activity, although the effectiveness may decrease as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit antimicrobial activity without causing significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where the antimicrobial activity of this compound increases with dosage up to a certain point, beyond which toxic effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been found to be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by the cell . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its activity and effectiveness, with higher concentrations in target tissues leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can exert its effects on cellular processes . The activity and function of this compound can be affected by its localization, with different subcellular compartments providing distinct environments for its interactions with biomolecules.

properties

{ "Design of the Synthesis Pathway": "Benzalphthalide can be synthesized through Friedel-Crafts acylation of phthalide with benzoyl chloride followed by decarboxylation.", "Starting Materials": ["Phthalide", "Benzoyl Chloride", "AlCl3", "NaOH", "H2SO4", "HCl", "Ice"], "Reaction": [ "Mix Phthalide and Benzoyl Chloride in the presence of AlCl3", "Heat the mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture and add NaOH solution to it", "Extract the product using ether", "Wash the ether layer with dilute H2SO4 solution", "Dry the ether layer and evaporate it to obtain the crude product", "Dissolve the crude product in hot HCl solution", "Cool the solution to induce crystallization", "Filter and wash the crystals with ice-cold water", "Dry the crystals to obtain Benzalphthalide" ] }

CAS RN

575-61-1

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

(3E)-3-benzylidene-2-benzofuran-1-one

InChI

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+

InChI Key

YRTPZXMEBGTPLM-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)O2

SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Appearance

Solid powder

Other CAS RN

4767-55-9
575-61-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzalphthalide;  NSC 2824;  NSC-2824;  NSC2824

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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